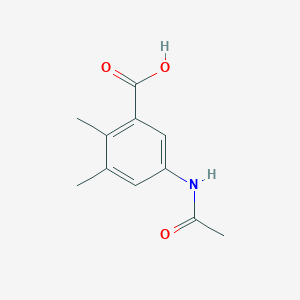
5-Acetamido-2,3-dimethylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetamido-2,3-dimethylbenzoic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with acetamido and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-2,3-dimethylbenzoic acid typically involves the acylation of 2,3-dimethylbenzoic acid with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar acylation reactions. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The product is then purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
5-Acetamido-2,3-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 5-acetamido-2,3-dicarboxybenzoic acid.
Reduction: Formation of 5-amino-2,3-dimethylbenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.
科学的研究の応用
5-Acetamido-2,3-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-Acetamido-2,3-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have shown binding affinity with cyclooxygenase-2 (COX-2) receptors, which are involved in the inflammatory response . The acetamido group enhances the selectivity and binding affinity of the compound to the COX-2 receptor, leading to its anti-inflammatory effects.
類似化合物との比較
Similar Compounds
5-Acetamido-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methyl group.
2,3-Dimethylbenzoic acid: Lacks the acetamido group.
5-Acetamido-2,3-dicarboxybenzoic acid: Contains additional carboxyl groups.
Uniqueness
5-Acetamido-2,3-dimethylbenzoic acid is unique due to the presence of both acetamido and methyl groups on the benzene ring. This combination of functional groups imparts specific chemical properties and biological activities that are distinct from other similar compounds. The acetamido group enhances its potential as a pharmaceutical agent, particularly in the development of NSAIDs with improved efficacy and reduced side effects .
特性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
5-acetamido-2,3-dimethylbenzoic acid |
InChI |
InChI=1S/C11H13NO3/c1-6-4-9(12-8(3)13)5-10(7(6)2)11(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15) |
InChIキー |
UERLKUKMAXMBNH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C)C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





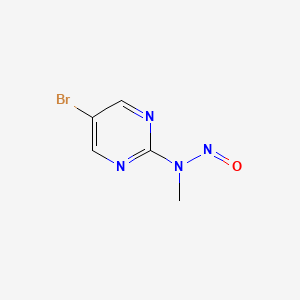


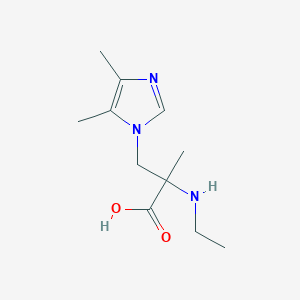


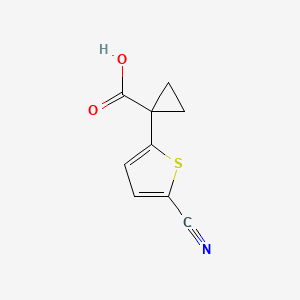
![N-[3-methyl-1-(thiophen-2-yl)butyl]-5-sulfamoylfuran-2-carboxamide](/img/structure/B13622722.png)
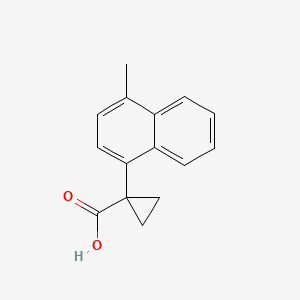
![7,7-Dimethyl-6-oxa-2-azaspiro[3.4]octanehydrochloride](/img/structure/B13622724.png)

